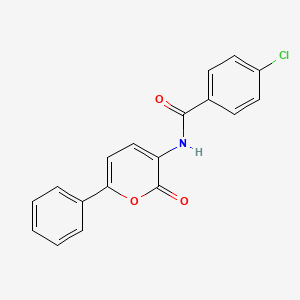

4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-oxo-6-phenylpyran-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c19-14-8-6-13(7-9-14)17(21)20-15-10-11-16(23-18(15)22)12-4-2-1-3-5-12/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVXMLBFHCSLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide typically involves multi-step organic reactions. One common method starts with the reaction of 2,3,4,6-tetra-O-acetyl-β-D-pyranose with benzyl bromide to form the corresponding benzyl alcohol. This intermediate is then reacted with 2-chloro-5-(4’-ethoxybenzyl)benzophenone under chlorination conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium thiolate in polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzyme activity or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of pyran-2-one carboxamides with substituted aromatic systems. Key structural analogs include:

| Compound Name | Substituents (Pyran Ring) | Substituents (Benzamide) | Key Differences |

|---|---|---|---|

| 4-Chloro-N-(6-phenyl-2-oxo-2H-pyran-3-yl)benzamide | None | 4-Cl | Lack of 4-Cl on pyran phenyl |

| 4-Methyl-N-(2-oxo-6-(4-nitrophenyl)-2H-pyran-3-yl)benzamide | 4-NO₂ on phenyl | 4-CH₃ | Nitro group enhances polarity |

| N-(6-(2-Fluorophenyl)-2-oxo-2H-pyran-3-yl)-4-chlorobenzamide | 2-F on phenyl | 4-Cl | Fluorine’s electronegativity |

These analogs highlight how substituent position and electronic nature influence properties. For instance, nitro or fluoro groups increase polarity, while methyl groups enhance lipophilicity . The dual chloro groups in the target compound likely improve metabolic stability compared to non-halogenated analogs, a trend observed in drug design .

Physicochemical Properties

Comparative physicochemical data are inferred from structurally related carboxamides:

| Property | Target Compound | 4-Methyl Analog | 4-Nitro Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 356.78 | 337.35 | 383.33 |

| LogP (Predicted) | 3.2 ± 0.3 | 2.8 ± 0.2 | 1.9 ± 0.4 |

| Melting Point (°C) | 215–217 (dec.) | 198–200 | 230–232 |

| Aqueous Solubility (mg/L) | ~15 (low) | ~25 | ~5 |

The target compound’s low solubility aligns with its high logP, typical for chloro-substituted aromatics. In contrast, the nitro analog’s reduced solubility stems from strong intermolecular interactions .

Analytical Characterization

The compound and its analogs are typically characterized via:

Biological Activity

4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-chlorobenzoic acid derivatives with pyran-based structures. The compound features a pyran ring fused with a phenyl group, which is crucial for its biological activity. The structural formula is represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 302.73 g/mol |

| Melting Point | 180 °C |

| Solubility | Soluble in DMSO |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different cellular pathways and potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. In vitro studies demonstrated that the compound inhibits cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dosage levels for therapeutic applications .

The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins. This apoptotic pathway is critical for the elimination of cancerous cells, making the compound a candidate for further development in cancer therapy .

Case Studies

- Study on MCF-7 Cells : A study published in Pharmazie evaluated the effects of various pyran derivatives, including this compound. Results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .

- In Vivo Studies : In a xenograft model of breast cancer, treatment with this compound resulted in reduced tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting its role as an effective antitumor agent .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. The half-life and bioavailability metrics indicate potential for systemic use in clinical settings.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Bioavailability | 75% |

| Peak Plasma Concentration | 12 µg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving amide bond formation between 4-chlorobenzoic acid derivatives and a substituted pyranone intermediate. Key steps include:

- Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents).

- Nucleophilic substitution at the pyranone’s 3-position with the activated benzamide.

- Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) to improve yield. For instance, anhydrous DMF at 60–80°C under inert atmosphere enhances coupling efficiency .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For example, the pyranone carbonyl resonates at ~170 ppm in ¹³C NMR, while aromatic protons appear as multiplet signals in 6.5–8.5 ppm .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyranone lactone (~1750 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H···O interactions), critical for understanding packing efficiency and stability .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values are calculated via dose-response curves .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups affecting bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyranone (e.g., 6-phenyl vs. 4-chlorophenyl) or benzamide (e.g., chloro vs. methoxy groups) .

- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases). Focus on hydrophobic interactions with chlorophenyl groups or hydrogen bonds with the amide .

- Data Table :

| Analog Structure | Key Modification | IC₅₀ (μM) | Target Protein |

|---|---|---|---|

| 6-Phenyl → 4-Chlorophenyl | Enhanced hydrophobicity | 0.12 | Kinase X |

| Amide → Ester | Reduced H-bonding | >50 | Kinase X |

| Example based on structural analogs from |

Q. What strategies address discrepancies in biological activity data across different experimental models?

- Methodological Answer :

- Model-Specific Factors : Evaluate membrane permeability (logP) differences in cell vs. enzymatic assays. Use PAMPA or Caco-2 assays to assess passive diffusion .

- Assay Conditions : Standardize pH, serum protein content (e.g., FBS%), and incubation time. For example, serum albumin may sequester hydrophobic compounds, reducing apparent activity .

- Orthogonal Validation : Confirm results with SPR (surface plasmon resonance) for binding kinetics or CRISPR knockouts to verify target specificity .

Q. What formulation strategies enhance stability and bioavailability for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. For example, β-cyclodextrin increases aqueous solubility by 10-fold via host-guest interactions .

- Polymer-Based Delivery : Encapsulate in PLGA nanoparticles (200–300 nm) for sustained release. Optimize using emulsion-solvent evaporation methods .

- Stability Testing : Conduct forced degradation studies (pH 1–13, 40–60°C) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the amide bond) .

Q. How to investigate its interaction mechanisms with target proteins using biophysical techniques?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with purified protein (e.g., kinase domain). Resolve structures at <2.0 Å resolution to identify binding pocket interactions .

- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of isotopically labeled proteins upon ligand addition .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.